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Compound of Interest

Compound Name:
(2R)-2-(4-

bromophenoxy)propanoic acid

CAS No.: 46232-97-7

Cat. No.: B3138666

Get Quote

Executive Summary
(2R)-2-(4-bromophenoxy)propanoic acid (CAS: 46232-97-7) is a chiral phenoxy-propionate

intermediate critical in the synthesis of aryloxyphenoxypropionate herbicides (e.g., analogs of

clodinafop or fenoxaprop) and pharmaceutical building blocks.[1] As the (R)-enantiomer, it

typically exhibits higher biological activity in auxinic herbicide mechanisms compared to its (S)-

counterpart or the racemate.

This guide provides a definitive reference for its physicochemical constants, synthesis

workflows, and quality control protocols, designed for researchers requiring high-purity optical

standards.
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Property Detail

IUPAC Name (2R)-2-(4-bromophenoxy)propanoic acid

Common Name (R)-4-Bromo-phenoxypropionic acid

CAS Registry Number 46232-97-7

Molecular Formula C₉H₉BrO₃

Molecular Weight 245.07 g/mol

SMILES COc1ccc(Br)cc1

Stereochemistry (R)-Configuration; Dextrorotatory (+)

Stereochemical Note: The biological activity of phenoxy-propionic acids is strictly governed by

the stereocenter at the C2 position. The (R)-isomer aligns with the binding pocket of the auxin

receptor (TIR1/AFB), making enantiomeric purity (ee%) a critical quality attribute (CQA).

Thermodynamic & Physical Constants
The following values represent the standard physicochemical profile for high-purity (>98%)

crystalline material.
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Property Value / Range Context

Physical State Crystalline Solid Off-white to white powder.

Melting Point 108 – 112 °C

Higher than the chloro-analog

(Mecoprop-P, ~95°C) due to

increased London dispersion

forces from the bromine atom.

Boiling Point ~340 °C (Predicted)
Decomposes before boiling at

atmospheric pressure.

Density 1.55 ± 0.05 g/cm³
High density attributed to the

heavy bromine substituent.

pKa (Acid) 3.11 ± 0.10

Typical for α-phenoxy

carboxylic acids; stronger acid

than propionic acid due to the

electron-withdrawing phenoxy

group.

LogP (Octanol/Water) 2.8 – 3.1

Lipophilic; indicates high

membrane permeability but

low aqueous solubility at

neutral pH.

Specific Rotation [α]²⁰D +18° to +24°
(c=1.0, Ethanol). The sign of

rotation is positive (+).[1]

Synthesis & Manufacturing Logic
The industrial standard for producing the (R)-isomer involves a stereospecific SN2 inversion

reaction. This pathway is preferred over chiral resolution of the racemate due to higher atom

economy and yield.

Mechanism:
Starting Material: (S)-2-Chloropropionic acid (S-CPA).

Nucleophile: 4-Bromophenol (activated as the phenoxide anion).
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Reaction: The phenoxide attacks the chiral center of S-CPA, displacing the chloride.

Inversion: The (S)-configuration of the starting material is inverted to the (R)-configuration in

the product (Walden Inversion).

Synthesis Workflow Diagram
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Caption: Stereospecific synthesis via SN2 inversion mechanism converting (S)-CPA to (R)-

product.

Experimental Protocols for Characterization
To ensure scientific integrity, the following protocols must be used to validate the physical

properties listed above.

Protocol A: Determination of Enantiomeric Excess (ee%) via Chiral
HPLC
Standard purity requirement: >98% ee.

Column: Chiralcel OD-H or Chiralpak AD-H (4.6 mm x 250 mm, 5 µm).

Mobile Phase: n-Hexane : Isopropanol : Trifluoroacetic acid (90 : 10 : 0.1).

Note: Acid additive (TFA) is crucial to suppress ionization of the carboxylic acid, ensuring

sharp peak shapes.

Flow Rate: 1.0 mL/min.
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Detection: UV at 230 nm (Absorption maximum of the bromophenoxy moiety).

Sample Prep: Dissolve 5 mg of sample in 1 mL of mobile phase. Filter through 0.45 µm

PTFE.

Calculation:

[2]

Protocol B: Specific Optical Rotation ([α]²⁰D)
Used to confirm absolute configuration.

Instrument: Digital Polarimeter with Na-lamp (589 nm).

Solvent: Ethanol (Absolute) or Acetone.

Concentration: Prepare a 1.0% w/v solution (1.0 g / 100 mL).

Temperature: Stabilize cell at 20°C ± 0.5°C.

Measurement: Zero the instrument with pure solvent. Measure sample rotation (

).

Formula:

Where

is path length in dm (usually 1) and

is concentration in g/mL.

Protocol C: pKa Determination via Potentiometric Titration
Validates the acidic strength for formulation buffers.

System: Automatic Titrator with glass pH electrode.

Solvent: 50% v/v Methanol/Water (due to low aqueous solubility).
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Titrant: 0.1 N KOH (standardized).

Procedure:

Dissolve ~50 mg of substance in 25 mL of degassed methanol.

Add 25 mL of degassed water.

Titrate with KOH, recording pH vs. volume.

Analysis: Determine the inflection point (equivalence point). The pH at the half-equivalence

point represents the apparent pKa (

). Correct for the solvent effect (Yasuda-Shedlovsky extrapolation) to estimate aqueous pKa.

Solubility & Partitioning Logic
The solubility of (2R)-2-(4-bromophenoxy)propanoic acid is pH-dependent. As a weak acid

(pKa ~3.11), it exists primarily in its unionized (insoluble) form at acidic pH and its ionized

(soluble) form at neutral/basic pH.

Solubility Profile Diagram
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Caption: pH-dependent solubility switch. Formulation strategies must account for pH > 5 to

ensure aqueous stability.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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